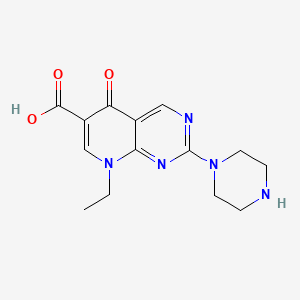

![molecular formula C15H20N2O B169457 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 154495-69-9](/img/structure/B169457.png)

8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-benzyl-2,8-diazaspiro[4.5]decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-14-10-15(12-16-14)6-8-17(9-7-15)11-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUKTYVHYSBFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)NC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437246 | |

| Record name | 8-benzyl-2,8-diazaspiro[4.5]decan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154495-69-9 | |

| Record name | 8-benzyl-2,8-diazaspiro[4.5]decan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core basic physicochemical properties of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one, a spirocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimentally determined data in public literature, this guide combines fundamental compound information with predicted values for its acid dissociation constant (pKa) and aqueous solubility. Furthermore, it outlines standard experimental protocols for the determination of these crucial parameters, providing a framework for laboratory investigation.

Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 154495-69-9[1] |

| Molecular Formula | C₁₅H₂₀N₂O[1] |

| Molecular Weight | 244.33 g/mol [1] |

| Purity | Typically ≥98%[1] |

| Storage | Desiccated, Protected from light[1] |

Predicted Physicochemical Properties

The basicity of this compound is attributed to the presence of two nitrogen atoms within its structure. The tertiary amine in the piperidine ring is expected to be the more basic center compared to the amide nitrogen. The following table summarizes the predicted physicochemical properties obtained from computational models. It is crucial to note that these are in silico estimations and require experimental verification.

| Parameter | Predicted Value | Prediction Tool/Methodology |

| pKa (most basic) | 8.5 ± 0.5 | ACD/Labs Percepta, ChemAxon[2][3][4][5] |

| Aqueous Solubility (pH 7.4) | Low to moderate | Computational models[6] |

| LogP | 2.3 ± 0.4 | Computational models |

Disclaimer: The pKa and solubility values presented are predictions from computational software and have not been experimentally confirmed. These values should be used as estimations for guiding experimental design.

Experimental Protocols

For researchers seeking to experimentally determine the basic properties of this compound, the following detailed protocols are provided as a guide.

Determination of pKa by Potentiometric Titration

This method involves the titration of the compound with a standardized acid to determine its dissociation constant.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

High-purity water (Milli-Q or equivalent), degassed

-

Methanol or other suitable co-solvent (if solubility is low)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Thermostatically controlled vessel

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a mixture of water and a co-solvent (if necessary).

-

Titration Setup: Place the solution in the thermostatically controlled vessel and maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Titration: While stirring the solution, add the standardized HCl solution in small, precise increments (e.g., 0.05 mL).

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, use derivative plots (first or second derivative) to precisely locate the equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

Materials and Equipment:

-

This compound (solid)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

-

Thermostatic shaker bath

-

Centrifuge

-

HPLC system with a suitable column and UV detector

-

Syringe filters (e.g., 0.22 µm)

-

Vials

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing the different pH buffers. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at a high speed to pellet the remaining solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve should be prepared using known concentrations of the compound.

-

Solubility Calculation: The determined concentration from the HPLC analysis represents the thermodynamic solubility of the compound at that specific pH and temperature.

Visualizations

Workflow for Physicochemical Property Prediction

The following diagram illustrates a typical workflow for the in silico prediction of key physicochemical properties for a novel compound like this compound.

Caption: Workflow for in silico prediction of physicochemical properties.

This guide provides a foundational understanding of the basic properties of this compound for research and development purposes. The provided protocols and predictive data serve as a starting point for further experimental investigation and characterization of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 6. Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

CAS Number: 154495-69-9

Molecular Formula: C₁₅H₂₀N₂O

Molecular Weight: 244.34 g/mol

Introduction

8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is a heterocyclic organic compound featuring a spirocyclic system composed of a piperidine ring and a pyrrolidinone ring. The presence of the benzyl group on the piperidine nitrogen and the lactam functionality within the pyrrolidine ring makes it a versatile scaffold for chemical synthesis and drug discovery. While specific, in-depth research on this particular compound is limited in publicly available literature, the broader class of diazaspiro[4.5]decane derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide will provide a comprehensive overview of the available information on this compound and related compounds, focusing on its chemical properties, potential synthetic routes, and the known biological activities of the diazaspiro[4.5]decane core.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. However, based on its structure and data from commercial suppliers, the following properties can be summarized:

| Property | Value | Source |

| Purity | Typically ≥95% | Commercial Suppliers |

| Appearance | Solid (predicted) | General knowledge |

| Storage | Store in a cool, dry place | General knowledge |

Synthesis and Experimental Protocols

One plausible approach involves a multi-step synthesis starting from N-benzyl-4-piperidone. A general synthetic workflow is proposed below, based on established methodologies for similar compounds.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

-

Reductive Amination: N-benzyl-4-piperidone and an appropriate amino acid ester (e.g., glycine ethyl ester) are dissolved in a suitable solvent such as dichloromethane or methanol. A reducing agent, for example, sodium triacetoxyborohydride, is added portion-wise at room temperature. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The product, a substituted piperidine derivative, is then isolated and purified.

-

Intramolecular Cyclization (Lactamization): The purified intermediate is subjected to conditions that promote intramolecular cyclization to form the lactam ring. This can often be achieved by heating the compound in a high-boiling point solvent or by using a base to facilitate the reaction. The final product, this compound, would then be purified by column chromatography or recrystallization.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, the diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.

Known Activities of Diazaspiro[4.5]decane Derivatives:

-

Central Nervous System (CNS) Agents: The rigid, three-dimensional structure of the diazaspiro[4.5]decane core is well-suited for interaction with CNS targets. Derivatives have been investigated for their potential as antipsychotics, antidepressants, and treatments for neurodegenerative diseases.

-

Enzyme Inhibition:

-

PARP Inhibitors: Certain diazaspiro[4.5]decane derivatives have been explored as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, with potential applications in cancer therapy.

-

TYK2/JAK1 Inhibitors: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory bowel disease.

-

-

Receptor Modulation:

-

Opioid Receptor Agonists: The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified as a novel chemotype for delta-opioid receptor-selective agonists.

-

Adrenergic Receptor Blockers: Some 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been shown to act as alpha-adrenergic blockers, suggesting potential as antihypertensive agents.

-

-

Mitochondrial Permeability Transition Pore (mPTP) Inhibition: Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been investigated as inhibitors of the mPTP, a potential therapeutic target for ischemia-reperfusion injury.

The diverse biological activities of related compounds suggest that this compound could serve as a valuable starting point for the development of novel therapeutics.

Signaling Pathways of Related Compounds

Given the lack of specific biological data for the title compound, a definitive signaling pathway cannot be provided. However, based on the activities of related compounds, we can visualize a hypothetical signaling pathway that a diazaspiro[4.5]decane derivative might modulate, for instance, in the context of TYK2/JAK1 inhibition.

Illustrative JAK-STAT Signaling Pathway Inhibition

Caption: Potential mechanism of action via inhibition of the JAK-STAT pathway.

Conclusion

This compound is a chemical entity with significant potential as a scaffold in medicinal chemistry. While specific research on this compound is currently limited, the well-documented and diverse biological activities of the broader diazaspiro[4.5]decane class of molecules provide a strong rationale for its further investigation. The synthetic accessibility and the versatile nature of its core structure make it an attractive starting point for the design and development of novel therapeutic agents targeting a range of diseases. Future research focusing on the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to unlock its full therapeutic potential.

An In-depth Technical Guide on the Molecular Structure and Properties of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one and its Analogs

Disclaimer: Publicly available scientific literature lacks specific, in-depth experimental and biological data for 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one (CAS: 154495-69-9). This guide provides a detailed overview of its known chemical properties and presents a comprehensive analysis of closely related, well-characterized diazaspiro[4.5]decane analogs as a proxy. The experimental protocols and biological data are drawn from published research on these analogs to serve as a representative example and guide for researchers.

Introduction to the 2,8-Diazaspiro[4.5]decane Scaffold

The 2,8-diazaspiro[4.5]decane core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric features, making it an attractive starting point for the design of novel therapeutics. Derivatives of this scaffold have been investigated for a range of biological activities, including antagonism of glycoprotein IIb-IIIa receptors and inhibition of TYK2/JAK1 kinases.[1][2] This document focuses on the N-benzylated derivative, this compound, and its structural relatives.

Physicochemical Properties of this compound

While detailed experimental data is limited, the fundamental physicochemical properties of this compound have been reported by chemical suppliers.

| Property | Value | Reference |

| CAS Number | 154495-69-9 | Appretech Scientific Limited |

| Molecular Formula | C₁₅H₂₀N₂O | Appretech Scientific Limited |

| Molecular Weight | 244.34 g/mol | Appretech Scientific Limited |

| Appearance | Not specified | |

| Purity | ≥98% | Appretech Scientific Limited |

Synthesis of 2,8-Diazaspiro[4.5]decan-3-one Analogs

General Synthetic Workflow

The synthesis of a 2,8-diazaspiro[4.5]decan-3-one core can be conceptualized as a sequence of reactions that build the pyrrolidinone ring onto the pre-formed piperidine ring.

Caption: Conceptual workflow for the synthesis of the target molecule.

Representative Experimental Protocol: Synthesis of a 1,3,8-Triazaspiro[4.5]decan-2,4-dione Derivative

The following protocol for a closely related triaza- analog provides a practical example of spirocycle synthesis.[3]

Materials:

-

N-benzyl-4-piperidone

-

Free N-terminal dipeptide anchored to Rink Amide Resin

-

p-Toluenesulfonic acid monohydrate

-

2,2-Dimethoxypropane

-

Trifluoroacetic acid (TFA)

-

Water (H₂O)

-

Triethylsilane (Et₃SiH)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

Procedure:

-

To a solution of N-benzyl-4-piperidone (37 µL, 0.2 mmol) in 2,2-dimethoxypropane (4 mL), a catalytic amount of p-toluenesulfonic acid monohydrate (0.3 mg, 0.002 mmol) and the free N-terminal dipeptide anchored to the appropriate resin (0.11 mmol) are added.

-

The reaction mixture is stirred at 80 °C. The reaction progress is monitored by micro-cleavage followed by ESI-MS analysis.

-

Upon completion, the solvent is filtered off, and the solid support is washed sequentially with DMF (5 x 2 mL) and CH₂Cl₂ (3 x 2 mL).

-

The final spiro derivative anchored to the solid support is treated with a cleavage solution of TFA/H₂O/Et₃SiH (95:2.5:2.5 v/v; 10 mL/0.2 g of resin) for 3 hours at room temperature.

-

After filtration of the exhausted resin, the volatiles are removed under vacuum.

-

The resulting residue is suspended in diethyl ether, isolated via centrifugation, and finally purified by reversed-phase semi-preparative HPLC to yield the target compound.[3]

Spectroscopic and Analytical Data of Analogs

No specific spectroscopic data for this compound has been found in the public domain. Below is a representative table of spectral data for a related compound, (S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide, to illustrate the expected characterization data.[3]

| Analytical Method | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.53 (bs, 1H), 7.53–7.39 (m, 8H), 7.37–7.23 (m, 4H), 7.11 (s, 1H), 4.63 (s, 1H), 4.34 (s, 2H), 3.72–3.68 (m, 2H), 3.49–3.12 (m, 4H), 2.20–1.95 (m, 2H), 1.89 (d, J = 13.2 Hz, 1H), 1.72 (d, J = 13.2 Hz, 1H). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 173.24, 169.56, 139.25, 131.68, 130.13, 130.10, 129.36, 128.54, 128.14, 127.87, 74.13, 60.85, 59.27, 49.11, 48.82, 42.44, 33.10, 31.25. |

| Mass Spectrometry (ESI) | Calculated for C₂₂H₂₇N₄O₂ [M + H]⁺: 379.2129; Found: 379.3060. |

| HPLC | tR = 11.86 min. |

Biological Activity and Signaling Pathways of Analogs

While the biological activity of this compound is uncharacterized, its structural analogs have shown significant activity in various biological systems.

As TYK2/JAK1 Inhibitors

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[2] These kinases are key components of the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune responses.

Caption: Inhibition of the JAK-STAT signaling pathway by 2,8-diazaspiro[4.5]decan-1-one derivatives.

One potent derivative, compound 48 from the study, demonstrated IC₅₀ values of 6 nM and 37 nM for TYK2 and JAK1, respectively, with over 23-fold selectivity against JAK2.[2] This compound also showed significant anti-inflammatory effects in a model of acute ulcerative colitis, suggesting its therapeutic potential for inflammatory bowel disease.[2]

As M1 Muscarinic Agonists

Derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been synthesized and evaluated as M1 muscarinic receptor agonists.[4] The M1 receptor is implicated in cognitive function, and agonists are of interest for treating neurodegenerative diseases like Alzheimer's. One analog, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, showed high affinity for M1 receptors and demonstrated the ability to ameliorate scopolamine-induced memory impairment in rats.[4]

Conclusion

This compound is a commercially available chemical building block with a core structure that is of significant interest in medicinal chemistry. While specific data on its synthesis, characterization, and biological activity are not available in the public domain, the rich chemistry and diverse biological activities of its close structural analogs, including TYK2/JAK1 inhibitors and muscarinic agonists, highlight the potential of this molecular scaffold. Further research is warranted to synthesize and characterize this compound and to explore its potential as a lead compound in drug discovery programs. This guide provides a framework for such future investigations based on the available data for related compounds.

References

- 1. Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sfera.unife.it [sfera.unife.it]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one

For Researchers, Scientists, and Drug Development Professionals

The proposed synthesis starts from the commercially available N-benzyl-4-piperidone and utilizes a bifunctional amino acid component to construct the desired 2,8-diazaspiro[4.5]decan-3-one core in a highly convergent manner. This approach is favored for its efficiency and atom economy, key considerations in modern synthetic chemistry.

Proposed Synthetic Pathway: Ugi Four-Center, Three-Component Reaction (U-4C-3CR)

The Ugi reaction is a one-pot multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials.[1][2] In its four-center, three-component variation, a bifunctional starting material, such as an amino acid, provides two of the requisite functional groups.[3] This strategy is particularly well-suited for the synthesis of lactams.[4]

The proposed pathway to 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one involves the reaction of N-benzyl-4-piperidone (the ketone component), an amino acid (providing both the amine and carboxylic acid functionalities), and an isocyanide. The intramolecular cyclization of the Ugi product then yields the target spiro-lactam.

Experimental Protocols

The following are detailed, hypothetical experimental protocols based on analogous reactions found in the literature for the synthesis of similar spiro-lactam structures.[3][5][6][7]

Step 1: Synthesis of this compound via Ugi Four-Center, Three-Component Reaction

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |

| N-benzyl-4-piperidone | 189.25 | 1.08 | 10 | 1.89 g |

| Glycine | 75.07 | - | 11 | 0.83 g |

| tert-Butyl isocyanide | 83.13 | 0.75 | 10 | 1.11 mL |

| Methanol (solvent) | 32.04 | 0.792 | - | 50 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add N-benzyl-4-piperidone (1.89 g, 10 mmol) and glycine (0.83 g, 11 mmol).

-

Add methanol (50 mL) to the flask and stir the suspension at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add tert-butyl isocyanide (1.11 mL, 10 mmol) to the reaction mixture dropwise over a period of 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield and Characterization:

Based on similar Ugi reactions for lactam synthesis, the expected yield for this one-pot reaction would be in the range of 50-70%. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.

| Parameter | Expected Value |

| Yield | 50 - 70% |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₅H₂₀N₂O |

| Molecular Weight | 244.33 g/mol |

| ¹H NMR | Peaks corresponding to the benzyl group, piperidine ring protons, and the newly formed pyrrolidinone ring protons. |

| ¹³C NMR | Peaks corresponding to the carbonyl carbon of the lactam, the spiro carbon, and the carbons of the benzyl and piperidine rings. |

| HRMS (m/z) | Calculated for C₁₅H₂₁N₂O [M+H]⁺: 245.1648, Found: [Experimental Value] |

Alternative Two-Step Synthetic Pathway

An alternative, more traditional approach involves the formation of an intermediate from N-benzyl-4-piperidone and a glycine derivative, followed by an intramolecular cyclization. This method offers more control over the individual reaction steps.

Experimental Protocol - Step 1: Reductive Amination

This step involves the formation of an amino ester intermediate via reductive amination of N-benzyl-4-piperidone with a glycine ester.

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |

| N-benzyl-4-piperidone | 189.25 | 1.08 | 10 | 1.89 g |

| Glycine methyl ester HCl | 125.55 | - | 12 | 1.51 g |

| Sodium triacetoxyborohydride | 211.94 | - | 15 | 3.18 g |

| Dichloromethane (DCM) | 84.93 | 1.33 | - | 50 mL |

| Triethylamine (TEA) | 101.19 | 0.726 | 12 | 1.67 mL |

Procedure:

-

In a 100 mL round-bottom flask, suspend N-benzyl-4-piperidone (1.89 g, 10 mmol) and glycine methyl ester hydrochloride (1.51 g, 12 mmol) in dichloromethane (50 mL).

-

Add triethylamine (1.67 mL, 12 mmol) to the suspension and stir for 15 minutes at room temperature.

-

Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino ester intermediate. This intermediate may be used in the next step without further purification or can be purified by column chromatography.

Experimental Protocol - Step 2: Intramolecular Cyclization

The amino ester intermediate is then cyclized to form the lactam.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Crude Amino Ester Intermediate | ~290.40 | ~10 | ~2.90 g |

| Toluene (solvent) | 92.14 | - | 50 mL |

| p-Toluenesulfonic acid (catalyst) | 172.20 | 0.5 | 86 mg |

Procedure:

-

Dissolve the crude amino ester intermediate (~10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add a catalytic amount of p-toluenesulfonic acid (86 mg, 0.5 mmol).

-

Heat the mixture to reflux and continue for 12-24 hours, collecting the liberated methanol in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion

This technical guide provides two robust and scientifically grounded pathways for the synthesis of this compound. The one-pot Ugi reaction offers a highly efficient and convergent route, while the two-step method allows for more controlled synthesis and isolation of the intermediate. Both pathways utilize readily available starting materials and employ well-understood reaction mechanisms, making them suitable for implementation in a research or drug development setting. The provided experimental protocols, while hypothetical, are based on established procedures for analogous transformations and offer a solid starting point for the practical synthesis of this promising spirocyclic scaffold.

References

- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sfera.unife.it [sfera.unife.it]

An In-depth Technical Guide on the Core Mechanism of Action of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one and Structurally Related Analogs

Disclaimer: As of late 2025, detailed mechanistic studies, quantitative biological data, and specific experimental protocols for 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one are not available in the public scientific literature. This document summarizes the current state of knowledge regarding this specific molecule and provides an in-depth analysis of the mechanisms of action for structurally related diazaspiro[4.5]decane analogs to offer a contextual understanding for researchers, scientists, and drug development professionals.

While direct experimental data for this compound is absent, the broader class of diazaspiro[4.5]decane derivatives has been investigated for various biological activities. The spirocyclic scaffold is considered a "privileged structure" in medicinal chemistry due to its rigid, three-dimensional conformation, which can facilitate precise interactions with biological targets. Research on analogous compounds suggests that molecules with this core structure may exhibit a range of pharmacological effects, including but not limited to central nervous system (CNS) activity and anticancer properties. However, the exact pathways and molecular targets for this compound remain uninvestigated.

This guide will now focus on the established mechanisms of action for several classes of structurally related spiro compounds, for which experimental data is available.

Mechanisms of Action of Structurally Related Spirocyclic Compounds

The following sections detail the mechanisms of action for different classes of spiro compounds that share a core structural similarity with this compound.

1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

A series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which are structural isomers of the user's compound of interest, have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in ischemia-reperfusion injury.

These compounds are believed to exert their inhibitory effect by targeting the F1/FO-ATP synthase complex, a key component of the mPTP. Modeling studies have suggested a potential binding site for these molecules at the interface between the c-ring and subunit a of the ATP synthase.[1][2][3] By binding to this site, they prevent the conformational changes that lead to pore opening, thus protecting cells from death, particularly in the context of hypoxia/reoxygenation.[1][2][3]

1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives as Alpha-Adrenergic Blockers

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and evaluated for their antihypertensive activity.[4] Certain compounds within this series were found to act as alpha-adrenergic blockers.[4] Specifically, different substitutions on the spirocyclic core led to varied selectivity towards α1 and α2-adrenoceptors.[4] This mechanism involves the blockade of norepinephrine and epinephrine from binding to their receptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.

Other Related Spirocyclic Scaffolds

Research into other related spirocyclic systems has revealed additional biological targets:

-

1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives : These compounds, featuring a dione substitution, have been identified as novel selective agonists for the delta-opioid receptor (DOR).[5]

-

1-Oxa-2,8-diazaspiro[4.5]decan-3-one Derivatives : This class of compounds has been investigated as M1 muscarinic agonists, showing potential for treating cognitive deficits.[6]

Summary of Biological Activities of Related Spiro Compounds

| Compound Class | Core Structure | Biological Activity | Mechanism of Action |

| This compound | 2,8-Diazaspiro[4.5]decan-3-one | Undefined | Undefined |

| 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives | 1,4,8-Triazaspiro[4.5]decan-2-one | Cytoprotective, Cardioprotective | mPTP Inhibition via F1/FO-ATP Synthase Binding[1][2][3] |

| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | Antihypertensive | Alpha-Adrenergic Receptor Blockade[4] |

| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives | 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Opioid Agonism | Delta-Opioid Receptor (DOR) Agonism[5] |

| 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Derivatives | 1-Oxa-2,8-diazaspiro[4.5]decan-3-one | Nootropic (potential) | M1 Muscarinic Agonism[6] |

Logical Relationship of Studied Compounds

The following diagram illustrates the structural relationship between the target compound and the analogs for which mechanistic data is available. All share the core spiro[4.5]decane framework but differ in the heteroatom composition and substitution of the five-membered ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the aforementioned related compounds can be found in the cited literature. As no specific studies for this compound have been published, no protocols can be provided for this specific molecule. For the related compounds, typical experimental procedures would include:

-

Synthesis : Multi-step organic synthesis, purification by chromatography, and structural confirmation using NMR and mass spectrometry.

-

In Vitro Assays :

-

mPTP Inhibition Assay : Calcium retention capacity assays in isolated mitochondria.

-

Receptor Binding Assays : Radioligand binding assays using cell membranes expressing the target receptor (e.g., adrenergic, opioid, muscarinic receptors) to determine binding affinity (Ki).

-

Functional Assays : cAMP accumulation assays, phosphoinositide hydrolysis assays, or other second messenger assays to determine agonist or antagonist activity and potency (EC50 or IC50).

-

-

In Vivo Models :

-

Antihypertensive Activity : Measurement of blood pressure in animal models such as spontaneously hypertensive rats.

-

Cardioprotection : Langendorff-perfused heart models subjected to ischemia-reperfusion.

-

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the available data on structurally related diazaspiro[4.5]decane analogs highlight the therapeutic potential of this chemical scaffold. The diverse biological activities observed, ranging from mPTP inhibition and adrenergic blockade to opioid and muscarinic receptor modulation, underscore the importance of the specific arrangement of heteroatoms and substituents within the spirocyclic system. Future research, including synthesis, in vitro screening, and in vivo studies, is required to determine the pharmacological profile and mechanism of action of this compound. This would be a critical step in evaluating its potential as a lead compound for drug development.

References

- 1. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sfera.unife.it [sfera.unife.it]

- 4. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of the 2,8-Diazaspiro[4.5]decane Scaffold: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-benzyl-2,8-diazaspiro[4.5]decan-3-one core represents a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. While direct biological screening data for the parent compound is limited, its derivatives have demonstrated significant activity against a range of high-value targets implicated in oncology, inflammation, and ischemia/reperfusion injury. This technical guide provides an in-depth overview of the biological activities associated with the 2,8-diazaspiro[4.5]decane scaffold, focusing on key therapeutic targets, and presenting detailed experimental protocols for their evaluation. Quantitative data for lead compounds are summarized, and relevant signaling pathways are visualized to provide a comprehensive resource for researchers engaged in the discovery and development of drugs based on this promising chemical framework.

Introduction to the this compound Scaffold

The unique three-dimensional architecture of the spirocyclic 2,8-diazaspiro[4.5]decane system offers an attractive starting point for the design of potent and selective modulators of biological targets. The benzyl substituent at the 8-position provides a key modifiable vector for optimizing pharmacokinetic and pharmacodynamic properties. While this compound is primarily utilized as a synthetic intermediate, its structural analogues have been the subject of intensive investigation, revealing a broad spectrum of biological activities. This guide will focus on three key areas where derivatives of this scaffold have shown particular promise: Autotaxin inhibition, dual TYK2/JAK1 inhibition, and RIPK1 kinase inhibition.

Key Biological Targets and Quantitative Activity Data

Screening of compound libraries based on the 2,8-diazaspiro[4.5]decane core has identified potent inhibitors for several key enzymes involved in disease pathogenesis. The following tables summarize the quantitative data for representative compounds, highlighting the potential of this scaffold. It is important to note that this data is for derivatives and analogues of this compound, which serves as a foundational structure.

Table 1: Autotaxin Inhibitory Activity of 2,8-Diazaspiro[4.5]decane Derivatives

| Compound Class | Target | IC50 Classification | Reference |

| Diazaspiro[4.5]decan-3-one Derivatives | Autotaxin (ATX) | A: IC50 < 10 nM | [1] |

| B: 10 nM < IC50 < 50 nM | [1] | ||

| C: IC50 > 50 nM | [1] |

Note: A Chinese patent application has categorized a series of compounds, including this compound, as Autotaxin inhibitors based on this classification system. Specific IC50 values for individual compounds were not disclosed.[1]

Table 2: Kinase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

| Compound ID | Target | IC50 (nM) | Selectivity (over JAK2) | Reference |

| Compound 48 | TYK2 | 6 | >23-fold | [2] |

| JAK1 | 37 | [2] | ||

| Compound 41 | RIPK1 | 92 | Not Reported | [3] |

Signaling Pathways and Mechanisms of Action

The therapeutic potential of 2,8-diazaspiro[4.5]decane derivatives stems from their ability to modulate critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action and guiding further drug development efforts.

Autotaxin-LPA Signaling Pathway

Autotaxin (ATX) is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a potent signaling lipid that acts on a family of G protein-coupled receptors (LPARs) to mediate a wide range of cellular processes, including cell proliferation, migration, and survival. Dysregulation of the ATX-LPA axis is implicated in fibrosis, inflammation, and cancer. Inhibitors of ATX, such as derivatives of the 2,8-diazaspiro[4.5]decane scaffold, block the production of LPA, thereby attenuating its downstream signaling.

TYK2/JAK1 (JAK-STAT) Signaling Pathway

Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) are non-receptor tyrosine kinases that play a crucial role in cytokine signaling. Upon cytokine binding to their receptors, TYK2 and JAK1 are activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immunity. Dual inhibitors of TYK2 and JAK1 can effectively block this pro-inflammatory signaling cascade and have therapeutic potential in autoimmune diseases.

RIPK1-Mediated Necroptosis Pathway

Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of cellular necroptosis, a form of programmed cell death. In response to stimuli like TNF-α, and when apoptosis is inhibited, RIPK1 can initiate a signaling cascade involving RIPK3 and mixed lineage kinase domain-like (MLKL), leading to the formation of the "necrosome" complex. This results in the phosphorylation of MLKL, its oligomerization, and translocation to the plasma membrane, ultimately causing membrane rupture and cell death. Inhibition of RIPK1 kinase activity is a promising strategy for treating diseases driven by excessive necroptosis, such as certain inflammatory and neurodegenerative disorders.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the screening and validation of novel compounds. This section provides methodologies for key in vitro biochemical and cell-based assays relevant to the identified biological targets.

General Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of small molecule inhibitors, from initial high-throughput screening to more detailed mechanistic studies in cellular contexts.

Biochemical Assay for Autotaxin Inhibition

A fluorescent-based assay is commonly used to determine the in vitro inhibitory activity of compounds against human Autotaxin. This assay measures the hydrolysis of a fluorogenic lysophosphatidylcholine (LPC) analog, such as FS-3.

-

Reagents and Materials:

-

Recombinant human Autotaxin (ATX) enzyme

-

FS-3 (fluorogenic substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

-

Test compounds dissolved in DMSO

-

96-well or 384-well black microplates

-

Fluorescence plate reader

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compounds in DMSO and then dilute in assay buffer.

-

Dilute the ATX enzyme to the desired concentration in assay buffer.

-

In a microplate, add the ATX enzyme solution to each well, followed by the diluted test compound or DMSO (vehicle control).

-

Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the FS-3 substrate to each well.

-

Immediately begin kinetic measurement of the fluorescence intensity (e.g., excitation at 485 nm and emission at 528 nm) over a specified period (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

-

In Vitro Kinase Assay for TYK2/JAK1 or RIPK1 Inhibition

A common method for assessing kinase inhibition is a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ADP-Glo™ kinase assay. The following is a generalized protocol for an HTRF assay.

-

Reagents and Materials:

-

Recombinant human TYK2, JAK1, or RIPK1 kinase

-

Biotinylated peptide substrate

-

ATP

-

Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

Test compounds dissolved in DMSO

-

HTRF Detection Buffer

-

Europium cryptate-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

384-well low-volume white microplates

-

HTRF-compatible plate reader

-

-

Assay Procedure:

-

Add the test compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the kinase and biotinylated peptide substrate solution to the wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding HTRF detection buffer containing EDTA, Europium cryptate-labeled antibody, and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible reader at 620 nm (for cryptate emission) and 665 nm (for XL665 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition and IC50 values.

-

Cell-Based Assay for Necroptosis Inhibition

The ability of a compound to inhibit RIPK1-mediated necroptosis can be assessed in a cellular context using a cell viability assay.

-

Reagents and Materials:

-

HT-29 (human colon adenocarcinoma) or other suitable cell line

-

Cell culture medium (e.g., McCoy's 5A)

-

Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

TNF-α (human, recombinant)

-

SMAC mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

Test compounds dissolved in DMSO

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer plate reader

-

-

Assay Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 100 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).

-

Incubate for 18-24 hours at 37°C.

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent cell viability relative to the untreated control and determine the EC50 value for necroptosis inhibition.

-

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutics. While the parent compound itself is primarily a building block, its derivatives have demonstrated potent and selective inhibition of key targets in oncology and inflammatory diseases, including Autotaxin, TYK2/JAK1, and RIPK1. The data and protocols presented in this technical guide provide a comprehensive resource for researchers aiming to explore the full therapeutic potential of this promising class of compounds. Further optimization of these derivatives, guided by a thorough understanding of their biological activities and mechanisms of action, holds the promise of delivering next-generation therapies for a range of unmet medical needs.

References

8-Benzyl-2,8-diazaspiro[4.5]decan-3-one: A Privileged Scaffold for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,8-diazaspiro[4.5]decan-3-one core is a versatile and privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture for the development of novel therapeutic agents. The incorporation of a benzyl group at the 8-position, as seen in 8-benzyl-2,8-diazaspiro[4.5]decan-3-one, provides a key structural element for modulating interactions with various biological targets. While direct therapeutic applications of this compound are not yet extensively documented, analysis of its derivatives and related spirocyclic compounds reveals significant potential across a spectrum of diseases, including inflammatory conditions, central nervous system (CNS) disorders, ischemia/reperfusion injury, and hypertension. This guide consolidates the current understanding of the therapeutic landscape for this chemical class, presenting key data, experimental methodologies, and an exploration of relevant signaling pathways.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of the 2,8-diazaspiro[4.5]decan-3-one scaffold is realized through the diverse biological activities of its derivatives. By modifying the core structure, researchers have successfully targeted a range of receptors and enzymes, highlighting the scaffold's promise in drug discovery.

Inflammatory Diseases

Derivatives of the 2,8-diazaspiro[4.5]decanone core have emerged as potent inhibitors of key kinases in inflammatory signaling pathways.

-

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition: Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[1] RIPK1 is a critical mediator of necroptosis, a form of programmed cell death that drives inflammation in various diseases. Inhibition of RIPK1 kinase activity represents a promising therapeutic strategy for conditions such as inflammatory bowel disease, rheumatoid arthritis, and neurodegenerative disorders.

-

TYK2/JAK1 Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are integral components of the JAK-STAT signaling pathway, which plays a pivotal role in the immune response. Dual inhibition of TYK2 and JAK1 has shown potential in the treatment of inflammatory bowel disease.

Below is a diagram illustrating the potential intervention of 2,8-diazaspiro[4.5]decan-3-one derivatives in the RIPK1-mediated necroptosis pathway.

Central Nervous System (CNS) Disorders

The rigid, three-dimensional structure of the diazaspiro[4.5]decane scaffold makes it an ideal template for designing ligands that can selectively interact with CNS targets.

-

Neurokinin-1 (NK1) Receptor Antagonism: The 6,7-diazaspiro[4.5]decane core, a close structural analog, has been instrumental in the development of potent and selective antagonists of the NK1 receptor. The NK1 receptor is implicated in pain transmission, inflammation, and emesis, making its antagonists potential treatments for chemotherapy-induced nausea and vomiting, depression, and other CNS disorders.

Ischemia/Reperfusion Injury

Derivatives of the closely related 1,4,8-triazaspiro[4.5]decan-2-one scaffold have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP).

-

mPTP Inhibition: Opening of the mPTP is a critical event in cell death following ischemia/reperfusion injury. By inhibiting mPTP opening, these compounds have demonstrated cardioprotective effects in preclinical models, suggesting a potential therapeutic application in conditions such as myocardial infarction and stroke.

The proposed mechanism of action for these mPTP inhibitors is illustrated in the following diagram.

Cardiovascular Diseases

The diazaspiro[4.5]decane scaffold has also been explored for its potential in treating cardiovascular conditions.

-

Alpha-Adrenergic Receptor Blockade: A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and screened as antihypertensive agents. These compounds were found to act as alpha-adrenergic blockers, leading to a reduction in blood pressure.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of various diazaspiro[4.5]decanone derivatives against their respective targets.

| Compound Class | Target | Key Derivative | IC₅₀ (nM) | Assay | Reference |

| 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 | Compound 41 | 92 | Kinase Assay | [1] |

| 2,8-Diazaspiro[4.5]decan-1-one | TYK2 | Compound 48 | 6 | Kinase Assay | |

| 2,8-Diazaspiro[4.5]decan-1-one | JAK1 | Compound 48 | 37 | Kinase Assay | |

| 1,4,8-Triazaspiro[4.5]decan-2-one | mPTP | Compound 14e | - | Calcein-Cobalt Assay | |

| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | α-Adrenergic Receptors | Compound 29 | - | Receptor Binding Assay |

Experimental Protocols

Representative Synthesis of a 2,8-Diazaspiro[4.5]decan-3-one Scaffold

Step 1: Formation of an α,β-unsaturated ester

A Horner-Wadsworth-Emmons reaction of N-benzyl-4-piperidone with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, would yield the corresponding α,β-unsaturated ester.

Step 2: Michael Addition

The α,β-unsaturated ester would then undergo a Michael addition with a suitable nitrogen nucleophile, for example, ammonia or a protected amine, to introduce the second nitrogen atom.

Step 3: Cyclization

The final step would involve an intramolecular cyclization of the Michael adduct to form the pyrrolidin-2-one ring of the 2,8-diazaspiro[4.5]decan-3-one core. This cyclization can often be promoted by heat or the use of a suitable catalyst.

The following workflow diagram illustrates this proposed synthetic strategy.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives underscore the potential of this chemical class to address unmet medical needs in inflammatory diseases, CNS disorders, and cardiovascular conditions. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of compounds based on this scaffold are warranted to unlock its full therapeutic potential. The synthetic strategies outlined in this guide provide a foundation for the generation of new analogs for biological evaluation.

References

Physicochemical Characterization of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one: A Technical Guide

Introduction: 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one is an organic building block featuring a spirocyclic diamine scaffold.[1] Such spirocyclic structures are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional architecture, which can lead to precise interactions with biological targets, thereby enhancing binding affinity and selectivity.[2][3][4] A thorough understanding of the physicochemical properties of this molecule is fundamental for its application in drug discovery and development, influencing everything from formulation and dosage design to pharmacokinetic and pharmacodynamic behavior.[5][6]

This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant workflows and biological pathways.

Core Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. It is important to distinguish this compound from the structurally related and more frequently documented 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 154495-69-9 | [1] |

| Molecular Formula | C₁₅H₂₀N₂O | [1] |

| Molecular Weight | 244.33 g/mol | [1] |

| Purity | ≥98% | [1] |

| Family | Organic Building Blocks, Spiro Compounds | [1][7] |

Table 2: Physicochemical Data Summary

| Parameter | Value | Notes |

| Melting Point (°C) | Data not available. For the related dione (1463-48-5): ~189°C[8] | The melting point is a critical indicator of purity.[9] |

| Boiling Point (°C) | Data not available. For the related dione (1463-48-5): ~446.5°C (estimated)[8] | Estimated value at 760 mmHg. |

| pKa | Data not available. | The pKa value is crucial for predicting ionization state and solubility at different pH levels.[10] |

| logP (o/w) | Data not available. For the related dione (1463-48-5): 2.6 (Computed)[11] | The partition coefficient (logP) is a key measure of lipophilicity, affecting absorption and membrane permeability.[12][13] |

| Aqueous Solubility | Data not available. | Solubility is a critical factor for bioavailability and formulation.[5][14] |

Note: Experimental data for the title compound is limited in publicly available literature. Data for the related dione compound is provided for context and should be used with caution.

Experimental Workflows and Relationships

The characterization of a novel compound follows a structured workflow to determine its key physicochemical parameters. These parameters are interconnected and collectively inform the developability of the compound as a potential drug candidate.

Detailed Experimental Protocols

Accurate and reproducible data requires adherence to validated experimental protocols. The following sections detail standard methodologies for determining key physicochemical parameters.

Melting Point Determination (Capillary Method)

The melting point provides information on the identity and purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[9]

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), mortar and pestle.[15]

-

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.[16]

-

Capillary Loading: Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Pack the sample tightly by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[17]

-

Measurement:

-

Place the capillary tube into the heating block of the apparatus.[17]

-

For an unknown compound, perform a rapid initial heating (10-20°C/min) to determine an approximate melting range.[15]

-

Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the approximate melting point.[17]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[16][17]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a transparent liquid (T₂). The melting point is reported as the range T₁ - T₂.[17]

-

Purity Check: A narrow range (≤1°C) is indicative of high purity.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise technique for determining the ionization constant (pKa) of a substance by measuring pH changes upon the addition of a titrant.[18][19]

-

Apparatus: Calibrated pH meter and electrode, automatic titrator or burette, magnetic stirrer, reaction vessel.[18]

-

Reagents: 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH), 0.15 M Potassium chloride (KCl) for maintaining ionic strength, standard pH buffers (4, 7, 10), and the test compound.[18]

-

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (pH 4, 7, and 10).[18]

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system. Add KCl solution to maintain a constant ionic strength.[18]

-

Titration:

-

Place the sample solution in the reaction vessel and immerse the pH electrode.

-

Purge the solution with nitrogen to remove dissolved CO₂.[18]

-

For a basic compound, acidify the solution to a low pH (e.g., 1.8-2.0) with 0.1 M HCl.[18]

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize.[18]

-

Continue the titration until the pH reaches a high value (e.g., 12.0-12.5).[18]

-

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid curve.[10][20]

-

Replication: Perform at least three titrations to ensure reliability and calculate the average pKa and standard deviation.[18]

-

LogP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the n-octanol/water partition coefficient (LogP), a measure of a compound's lipophilicity.[12][21]

-

Apparatus: Centrifuge, mechanical shaker, vials, analytical balance, HPLC or UV-Vis spectrophotometer for concentration analysis.[21]

-

Reagents: n-Octanol (HPLC grade), purified water, and the test compound.

-

Procedure:

-

Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning:

-

Add equal volumes of the pre-saturated n-octanol and water to a vial.[22]

-

Add a small amount of the compound's stock solution. The final concentration should be low enough to avoid saturation in either phase.

-

Vigorously agitate the mixture using a mechanical shaker for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[22]

-

-

Phase Separation: Centrifuge the vials to achieve complete separation of the two phases.[22]

-

Concentration Analysis: Carefully take an aliquot from each phase (n-octanol and aqueous). Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC.[21]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:

-

P = [Concentration]octanol / [Concentration]water

-

logP = log₁₀(P)

-

-

Replication: Repeat the experiment multiple times to obtain an average value.[22]

-

Aqueous Solubility Determination

Equilibrium solubility is determined by measuring the concentration of a compound in a saturated solution in the presence of excess solid.[23] The shake-flask method is considered the benchmark for this measurement.[23]

-

Apparatus: Temperature-controlled shaker or incubator, centrifuge or filtration apparatus, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Reagents: Purified water or relevant aqueous buffers (e.g., pH 7.4 phosphate-buffered saline), and the test compound.

-

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous solvent. The presence of undissolved solid at the end of the experiment is crucial.[23]

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient time (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[23]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[23]

-

Analysis: Carefully take an aliquot of the clear supernatant or filtrate. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method.[23]

-

Solid Phase Analysis: It is good practice to analyze the remaining solid (e.g., by PXRD) to confirm that no phase transition or degradation has occurred during the experiment.[24]

-

pH Measurement: For ionizable compounds, measure the pH of the final saturated solution.

-

Potential Biological Interactions

The spirocyclic scaffold is a privileged structure in medicinal chemistry. Molecules containing such fragments have been shown to interact with various biological targets. For instance, some spiro-compounds can selectively affect kinases like AKT1 through the PI3K signaling pathway, which is a critical regulator of cell survival and proliferation.[2]

References

- 1. calpaclab.com [calpaclab.com]

- 2. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pacelabs.com [pacelabs.com]

- 6. solvias.com [solvias.com]

- 7. 154495-69-9|this compound|BLD Pharm [bldpharm.com]

- 8. 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione|CAS 1463-48-5 [benchchem.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione | C21H22N2O2 | CID 12371169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. westlab.com [westlab.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. sciencing.com [sciencing.com]

- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

The Rise of 2,8-Diazaspiro[4.5]decane: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is a perpetual driving force in medicinal chemistry. Among the spirocyclic systems, the 2,8-diazaspiro[4.5]decane core has emerged as a privileged scaffold, demonstrating significant potential across a range of therapeutic targets. Its rigid, yet conformationally distinct, structure provides a unique platform for the spatial arrangement of pharmacophoric elements, enabling the design of potent and selective modulators of challenging biological targets. This technical guide delves into the recent discoveries and applications of novel 2,8-diazaspiro[4.5]decane scaffolds in drug research, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: A Comparative Overview of Bioactivities

The versatility of the 2,8-diazaspiro[4.5]decane scaffold is evident in its successful application to a diverse array of biological targets. The following tables summarize the key quantitative data from recent research, highlighting the potency and, where available, the pharmacokinetic profiles of lead compounds.

Table 1: 2,8-Diazaspiro[4.5]decane Derivatives as Glycoprotein IIb-IIIa Antagonists

| Compound | Assay | IC50 (nM) | Species | Reference |

| 23 (CT50728) | Platelet Aggregation (PRP, citrate buffer) | 53 | Human | [1] |

| Platelet Aggregation (PRP, PPACK) | 110 | Human | [1] | |

| Solid-phase GPIIb-IIIa competition binding (ELISA) | 4 | Human | [1] |

Table 2: Pharmacokinetic Properties of a Glycoprotein IIb-IIIa Antagonist Prodrug (22) and its Active Form (23)

| Compound | Species | Bioavailability (F%) | Half-life (t½β, h) | Protein Binding (%) | log P | Reference |

| 22 (CT51464) | Cynomolgus Monkey | 33 | 14.2 | - | 0.45 ± 0.06 | [1] |

| Dog | 73 | 8.97 | - | [1] | ||

| Rat | 22 | 1.81 | - | [1] | ||

| 23 (CT50728) | - | - | - | 18.22 | -0.91 ± 0.32 | [1] |

Table 3: 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Kinase Inhibitors

| Compound | Target | IC50 (nM) | Cellular Assay | EC50 (nM) | Cell Line | Reference |

| 41 | RIPK1 | 92 | Necroptosis | - | U937 | [2] |

Table 4: 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Dual TYK2/JAK1 Inhibitors

| Compound | Target | IC50 (nM) | Selectivity vs. JAK2 | Reference |

| 48 | TYK2 | 6 | >23-fold | [3][4] |

| JAK1 | 37 | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and characterization of 2,8-diazaspiro[4.5]decane-based compounds.

Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride

This protocol outlines a general procedure for the synthesis of the core 2,8-diazaspiro[4.5]decan-1-one scaffold.

Materials:

-

tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

-

Dichloromethane (CH2Cl2)

-

4 M Hydrochloric acid (HCl) solution

-

Ethyl acetate

Procedure:

-

Dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in CH2Cl2.

-

Slowly add a 4 M HCl solution to the mixture.

-

Stir the reaction mixture for 8 hours at room temperature.

-

Remove the solvent by distillation under reduced pressure.

-

Dilute the residue with ethyl acetate.

-

Collect the precipitated solid by filtration to yield 2,8-diazaspiro[4.5]decan-1-one hydrochloride.

-

Characterize the product using ¹H NMR spectroscopy.

In Vitro Platelet Aggregation Inhibition Assay

This assay is used to determine the potency of compounds in preventing platelet aggregation, a key function of Glycoprotein IIb-IIIa.

Materials:

-

Human platelet-rich plasma (PRP)

-

Anticoagulant (e.g., citrate or PPACK)

-

Platelet agonist (e.g., ADP)

-

Test compounds (2,8-diazaspiro[4.5]decane derivatives)

-

Saline

-

Platelet aggregometer

Procedure:

-

Prepare PRP from fresh human blood collected in the chosen anticoagulant.

-

Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma.

-

Pre-warm the PRP samples to 37°C.

-

Add various concentrations of the test compound or vehicle control (saline) to the PRP samples and incubate for a specified time (e.g., 5 minutes).

-

Initiate platelet aggregation by adding a standard concentration of a platelet agonist (e.g., 20 µM ADP).

-

Monitor the change in light transmission for 5-10 minutes using a platelet aggregometer.

-

The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Solid-Phase GPIIb-IIIa Competition Binding Assay (ELISA)

This assay quantifies the ability of a compound to compete with a known ligand for binding to the GPIIb-IIIa receptor.

Materials:

-

96-well microtiter plates

-

Purified human GPIIb-IIIa receptor

-

Biotinylated fibrinogen (or other suitable ligand)

-

Test compounds

-

Blocking buffer (e.g., BSA in PBS)

-

Wash buffer (e.g., PBS with Tween-20)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coat the wells of a 96-well plate with purified GPIIb-IIIa receptor overnight at 4°C.

-

Wash the wells with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Wash the wells again.

-

Add serial dilutions of the test compounds along with a fixed concentration of biotinylated fibrinogen to the wells.

-

Incubate for 1-2 hours at room temperature to allow for competitive binding.

-

Wash the wells to remove unbound reagents.

-

Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the wells thoroughly.

-

Add TMB substrate and incubate in the dark until sufficient color develops.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

The IC50 value is calculated from the concentration-response curve, representing the concentration of the test compound that inhibits 50% of the biotinylated fibrinogen binding.

In Vitro RIPK1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of RIPK1 kinase.

Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase buffer

-

ATP

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

Test compounds

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

-

In a multi-well plate, add the kinase buffer, the test compound, and the recombinant RIPK1 enzyme.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent that terminates the kinase reaction and depletes the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Measure the luminescence using a luminometer.

-

The IC50 value is determined from the dose-response curve of the compound's inhibitory activity.

In Vitro TYK2/JAK1 Kinase Inhibition Assay

This assay is similar to the RIPK1 assay and is used to determine the inhibitory activity of compounds against TYK2 and JAK1 kinases.

Materials:

-

Recombinant human TYK2 and JAK1 enzymes

-

Kinase assay buffer

-

ATP

-

Peptide substrate (e.g., Z'-LYTE™ Tyr6 Peptide)

-

Test compounds

-

Z'-LYTE™ Kinase Assay Kit (or similar FRET-based assay)

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

To a 384-well plate, add the kinase reaction buffer, the test compound, the respective kinase (TYK2 or JAK1), ATP, and the peptide substrate.

-

Incubate the reaction mixture for 1 hour at room temperature.

-